tert-Butyl (R)-2-hydroxybutyrate
Overview
Description
tert-Butyl ®-2-hydroxybutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the ester functional group, with the ®-2-hydroxybutyrate moiety providing chirality to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl ®-2-hydroxybutyrate can be synthesized through several methods. One common approach involves the esterification of ®-2-hydroxybutyric acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-hydroxybutyrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used to substitute the tert-butyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
tert-Butyl ®-2-hydroxybutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral intermediates and pharmaceuticals.
Biology: The compound’s chiral nature makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism by which tert-Butyl ®-2-hydroxybutyrate exerts its effects depends on the specific application. In chemical reactions, the tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound. In biological systems, the ®-2-hydroxybutyrate moiety can interact with enzymes and receptors, modulating their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl acetate
- tert-Butyl alcohol
- tert-Butyl chloride
Uniqueness
tert-Butyl ®-2-hydroxybutyrate is unique due to its chiral center, which imparts specific stereochemical properties that are not present in other tert-butyl esters. This chirality is crucial for applications in asymmetric synthesis and chiral resolution processes .
Biological Activity
tert-Butyl (R)-2-hydroxybutyrate is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological significance, mechanisms of action, and potential applications in medicine and industry, supported by data tables and relevant case studies.
- Molecular Formula : C8H16O3
- Molecular Weight : 160.21 g/mol
- Structure : It is a chiral compound, existing in the R configuration, which influences its interactions within biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound serves as a substrate in enzymatic reactions, particularly esterification and hydrolysis processes. It interacts with enzyme active sites, facilitating the formation or cleavage of ester bonds.
- Metabolic Regulation : Research indicates that it may influence metabolic pathways, potentially acting as a modulator in various biochemical processes .
- Immunomodulatory Effects : Studies have shown that this compound can enhance immune responses, such as increasing Natural Killer cell populations and memory T cells in animal models.
1. Metabolic Effects
Recent studies have highlighted the role of this compound in metabolic regulation. Its structural similarities to naturally occurring metabolites allow it to engage effectively with metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
2. Immunomodulation
In animal studies, particularly with piglets, this compound has been shown to modulate immune responses by enhancing the populations of immune cells and reducing inflammatory responses. This suggests its potential use as an immunomodulatory agent in clinical settings.
3. Therapeutic Applications
The compound has been investigated for its therapeutic potential in conditions like GNE myopathy, where it demonstrated efficacy in restoring muscle function and reducing degeneration in mouse models.
Data Table: Summary of Biological Activities
Study on Immunomodulatory Effects
In a study involving piglets, feeding this compound resulted in significant increases in Natural Killer cell populations and enhanced memory T cell responses. This study provides insights into the compound's potential use as an immunotherapeutic agent.
GNE Myopathy Model
A mouse model of GNE myopathy was utilized to evaluate the therapeutic effects of this compound. Oral administration led to improved motor function and reduced muscle atrophy, indicating its promise for treating this genetic disorder.
Properties
IUPAC Name |
tert-butyl 2-hydroxybutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-5-6(9)7(10)11-8(2,3)4/h6,9H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRLOYNUXQZAPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110171-06-7 | |
Record name | tert-butyl (3R)-3-hydroxybutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.